molecular formula C10H8ClN3O2 B184982 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 99074-45-0

1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B184982
CAS No.: 99074-45-0
M. Wt: 237.64 g/mol
InChI Key: LFEXQNUUUHXDEE-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific receptor and the downstream effects of its activation or inhibition.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of viral replication, among others.

Pharmacokinetics

Similar compounds have been found to undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These enzymes play a crucial role in drug metabolism and can significantly impact the bioavailability of a compound.

Result of Action

Similar compounds have been found to display potent antileishmanial and antimalarial activities . This suggests that the compound could have significant effects at the molecular and cellular levels, potentially inhibiting the growth of certain pathogens and affecting the host’s immune response.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid could interact with enzymes, proteins, and other biomolecules in a similar manner .

Cellular Effects

Related indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function in a similar manner.

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It is known that similar compounds can undergo reactions at the benzylic position, which could involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can undergo reactions over time, suggesting that this compound could also exhibit temporal changes in its effects .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. Related compounds have shown varying effects at different dosages .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Similar compounds are known to participate in various metabolic pathways, suggesting that this compound could also be involved in metabolic processes .

Transport and Distribution

Related compounds have been shown to be transported and distributed in various ways, suggesting that this compound could have similar properties .

Subcellular Localization

The subcellular localization of this compound is not well known. Related compounds have been shown to localize in various subcellular compartments, suggesting that this compound could also have specific subcellular localizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2-chlorophenyl)-5-methyl-1H-1,2,4-triazole-4-carboxylic acid
  • 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEXQNUUUHXDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356941
Record name 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99074-45-0
Record name 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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